![molecular formula C14H12Cl2N2O B5292976 N-(2,4-dichlorophenyl)-N'-(2-methylphenyl)urea](/img/structure/B5292976.png)
N-(2,4-dichlorophenyl)-N'-(2-methylphenyl)urea
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Overview
Description
N-(2,4-dichlorophenyl)-N'-(2-methylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first synthesized in the early 1950s and has since been used extensively as a pre- and post-emergent herbicide for controlling weeds in various crops, including cotton, soybeans, and sugarcane. Diuron is known for its long-lasting effect and low toxicity, making it a popular choice among farmers and researchers alike.
Mechanism of Action
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein of Photosystem II, which is responsible for producing oxygen during photosynthesis. This binding disrupts the electron transport chain, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have low toxicity to humans and animals. However, studies have shown that it can have negative effects on aquatic organisms, particularly algae and aquatic plants. This is because Diuron can accumulate in the sediment and water, which can lead to long-term exposure for aquatic organisms. Additionally, Diuron has been shown to have negative impacts on soil microorganisms, which can affect soil health and nutrient cycling.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide in the agricultural industry, making it readily available for laboratory experiments. Additionally, Diuron has a long residual effect, which means that experiments can be conducted over an extended period. However, one limitation of using Diuron in lab experiments is that it can have negative impacts on soil microorganisms, which can affect the results of the experiment.
Future Directions
There are several future directions for research on Diuron. One area of research is the development of new herbicides that have a lower impact on the environment. Additionally, there is a need for more research on the long-term impacts of Diuron on soil health and nutrient cycling. Finally, there is a need for more research on the impact of Diuron on aquatic organisms, particularly in terms of its accumulation in sediment and water.
Synthesis Methods
The synthesis of Diuron involves the reaction of 2,4-dichlorophenyl isocyanate with 2-methylphenylamine. The reaction takes place in the presence of a catalyst, typically triethylamine, and the resulting product is purified through recrystallization. The yield of Diuron obtained through this process is typically around 70-80%.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Additionally, Diuron has been shown to have a long residual effect, which means it can control weeds for an extended period after application. This makes it a popular choice for farmers who want to reduce the number of herbicide applications required for weed control.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-12(9)17-14(19)18-13-7-6-10(15)8-11(13)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNFYFXUURBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea |
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